molecular formula C13H9BrO2 B1335876 3'-Bromobiphenyl-3-carboxylic acid CAS No. 854237-06-2

3'-Bromobiphenyl-3-carboxylic acid

Cat. No.: B1335876
CAS No.: 854237-06-2
M. Wt: 277.11 g/mol
InChI Key: MHIAOGTWZISBLM-UHFFFAOYSA-N
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Description

3'-Bromobiphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

The synthesis of related bromobiphenyl carboxylic acids involves various methods. For instance, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl via acetylation and haloform reaction demonstrates a process with high yield and simplicity (Zhu Yan-lon, 2015). Similarly, the novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including 3-bromo variants, using the Sandmeyer reaction, indicates the versatility in creating such compounds (L. Raveglia et al., 1997).

Chemical Properties and Applications

Bromobiphenyls, including compounds similar to 3'-Bromobiphenyl-3-carboxylic acid, are extensively used as flame retardants in textiles and other materials. Understanding their gas chromatographic properties and environmental fate is crucial for managing their use and potential environmental impact (G. Sundström et al., 1976).

Biochemical Relevance

Certain bromobiphenyl derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in medical research due to their roles in various physiological processes. The study of bromophenol derivatives incorporating cyclopropane moieties revealed their potential as inhibitors of these enzymes (M. Boztaş et al., 2015).

Advanced Material Applications

Compounds structurally similar to this compound have been studied for their potential in optical nonlinearity, indicating their suitability for applications in optical limiting devices. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share structural elements with bromobiphenyl carboxylic acids, demonstrates this application potential (B. Chandrakantha et al., 2013).

Safety and Hazards

According to the safety data sheet, 3’-Bromobiphenyl-3-carboxylic acid is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . It is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, and Eye Irrit. 2 .

Mechanism of Action

Properties

IUPAC Name

3-(3-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIAOGTWZISBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408388
Record name 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854237-06-2
Record name 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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